2-(3-Methoxy-4-nitrophenyl)ethanol
Description
Contextualization within Nitroaromatic and Phenylethanol Derivatives Research
Nitroaromatic compounds are a cornerstone of synthetic chemistry, valued for their versatile reactivity. The nitro group is a powerful electron-withdrawing group, which facilitates nucleophilic aromatic substitution reactions and influences the acidity of adjacent protons. Crucially, it can be readily reduced to an amino group, providing a gateway to a vast number of derivatives such as anilines, amides, and sulfonamides, which are prevalent in pharmaceuticals and materials science. Research into nitrophenyl-containing heterocycles, for instance, has demonstrated their potential as anticancer and antioxidant agents. nih.govacs.orgresearchgate.net
The phenylethanol framework is a common structural motif in numerous natural products and biologically active molecules. For example, 1-(2-Nitrophenyl)ethanol is a versatile intermediate in the synthesis of various pharmaceuticals, including those with anti-inflammatory and analgesic properties. chemimpex.com Derivatives of phenylethanol are explored for their roles in neurological and other therapeutic areas. chemimpex.com The combination of the nitroaromatic and phenylethanol moieties in one molecule, as seen in 2-(3-Methoxy-4-nitrophenyl)ethanol, creates a synthetically valuable intermediate with potential for diverse functionalization.
Historical Perspective on Related Chemical Entities
The study of complex molecules like this compound is built upon foundational research into simpler, related structures. Early synthetic efforts focused on individual nitrophenyl and phenylethanol derivatives. For instance, methods for preparing basic nitrophenylethanols, such as 2-(o-nitrophenyl)-ethanol and 2-(p-nitrophenyl)ethanol, have been established, often starting from corresponding nitrotoluenes. prepchem.comfishersci.ca Similarly, methoxy-substituted phenylethanols like 3-methoxyphenethyl alcohol have been synthesized and utilized as starting materials for more complex targets. sigmaaldrich.com
The development of synthetic routes to chiral versions of these building blocks, such as (1R)-1-(3-Nitrophenyl)ethanol and its (S)-enantiomer, marked a significant advancement, enabling the asymmetric synthesis of pharmaceuticals. biosynth.comnih.gov These historical efforts in methodology and synthesis of simpler analogs have provided the chemical community with the tools and understanding necessary to approach the synthesis and potential applications of more intricately substituted compounds like this compound.
Significance of the Nitrophenyl and Methoxyethyl Moieties in Synthetic Design
The specific combination of nitrophenyl and methoxyethyl groups imparts distinct and valuable characteristics to a molecule, making them significant tools in synthetic design.
The nitrophenyl moiety is a key functional group in organic synthesis for several reasons. It serves as a precursor to the synthetically critical amino group via reduction. This transformation is a fundamental step in the production of countless dyes, agrochemicals, and pharmaceuticals. wikipedia.org For example, 4-nitrophenol (B140041) is a key intermediate in the industrial synthesis of paracetamol. wikipedia.org Furthermore, the strong electron-withdrawing nature of the nitro group makes nitrophenols useful as leaving groups in nucleophilic aromatic substitution and in the formation of activated esters for peptide synthesis and radiolabelling of biomolecules. wikipedia.orgrsc.org
The methoxy (B1213986) group , often part of a larger moiety like methoxyethyl, is prevalent in medicinal chemistry and natural products. nih.gov Its inclusion in a drug molecule can significantly alter physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.govresearchgate.net The methoxy group can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of a molecule, thereby affecting its binding affinity to biological targets. nih.gov In the context of drug design, strategic placement of methoxy groups has been used to improve compound solubility and pharmacokinetic profiles. nih.gov Specifically, the 2'-O-methoxyethyl (2'-MOE) modification is used in antisense oligonucleotides to increase their stability against nucleases and improve their binding affinity to target RNA. bioengineer.org
Current Research Gaps and Opportunities Pertaining to this compound
Despite the clear synthetic utility of its constituent parts, a notable gap exists in the scientific literature regarding the specific compound this compound. There is a scarcity of published research detailing its synthesis, characterization, or application. This presents several opportunities for new research avenues.
A primary opportunity lies in the development and optimization of a robust synthetic route to this compound. While methods exist for analogous compounds like 2-(o-nitrophenyl)-ethanol from o-nitrotoluene prepchem.com, a dedicated study for the target compound, likely starting from 3-methoxy-4-nitrotoluene, would be a valuable contribution.
Furthermore, the potential of this compound as a chemical intermediate is largely unexplored. Based on the known reactivity of its functional groups, it could serve as a precursor to a variety of novel compounds. For example:
Reduction of the nitro group would yield 2-(4-amino-3-methoxyphenyl)ethanol, a substituted aminophenylethanol with potential for derivatization into new libraries of bioactive compounds.
The primary alcohol could be oxidized to the corresponding aldehyde, 2-(3-methoxy-4-nitrophenyl)acetaldehyde (B8488861) bldpharm.com, or carboxylic acid, providing different handles for further synthetic transformations.
The molecule could be used as a building block in the synthesis of novel heterocyclic systems, leveraging the reactivity of both the aromatic ring and the ethyl alcohol side chain.
Investigating these synthetic pathways and evaluating the biological activities of the resulting novel molecules represents a significant and promising area for future research in medicinal and synthetic chemistry.
Data Tables
Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Reference(s) |
| 2-(4-Nitrophenyl)ethanol | C₈H₉NO₃ | 167.16 | 100-27-6 | - | fishersci.ca |
| 1-(2-Nitrophenyl)ethanol | C₈H₉NO₃ | 167.16 | 3205-25-2 | Colorless to slightly yellow liquid | chemimpex.com |
| 1-(3-Nitrophenyl)ethanol | C₈H₉NO₃ | 167.16 | 5400-78-2 | - | nih.govchemspider.com |
| 3-Methoxyphenethyl alcohol | C₉H₁₂O₂ | 152.19 | 5020-41-7 | - | sigmaaldrich.com |
| 3-Methoxy-4-nitrobenzyl alcohol | C₈H₉NO₄ | 183.16 | 80866-88-2 | Solid | sigmaaldrich.comcymitquimica.com |
Data for this compound is not widely available, highlighting a research gap.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9-6-7(4-5-11)2-3-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFZFLNOEQDXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587855 | |
| Record name | 2-(3-Methoxy-4-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168766-15-2 | |
| Record name | 2-(3-Methoxy-4-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 3 Methoxy 4 Nitrophenyl Ethanol
Classical Retrosynthetic Disconnections and Precursor Strategies
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For 2-(3-methoxy-4-nitrophenyl)ethanol, several classical disconnections can be envisioned, primarily focusing on the formation of the aromatic ring substitution pattern and the construction of the ethanol (B145695) side chain.
A primary retrosynthetic disconnection involves breaking the C-N bond, suggesting a late-stage nitration of a suitable precursor. The most logical precursor for this approach is 2-(3-methoxyphenyl)ethanol (B15790).
The introduction of the nitro group onto the aromatic ring of 2-(3-methoxyphenyl)ethanol is an example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃) and the 2-hydroxyethyl group (-CH₂CH₂OH). The methoxy group is a powerful activating group and is ortho, para-directing. The hydroxyethyl (B10761427) group is a deactivating group and is meta-directing. The desired product requires nitration at the C4 position, which is para to the strongly directing methoxy group and ortho to the hydroxyethyl group.
A traditional and effective method for this transformation is the use of a "mixed acid" solution, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). rsc.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. While effective, this method often requires careful temperature control to minimize side reactions, such as over-nitration or oxidation of the ethanol side chain. rsc.org
More modern and milder nitrating systems have been developed to improve functional group tolerance and reduce the use of harsh acids. rsc.org These can include reagents like N-nitrosaccharin, which can be used under mechanochemical conditions, offering a greener alternative to traditional methods. rsc.orgrsc.org
Table 1: Comparison of Nitration Conditions
| Nitrating Agent | Catalyst/Conditions | Key Features |
|---|---|---|
| HNO₃ / H₂SO₄ | Low temperature | Traditional, strong acid, potential for side reactions. rsc.org |
| N-Nitrosaccharin | Mechanochemical (Ball Milling) | Greener, avoids strong acids, good functional group tolerance. rsc.org |
An alternative strategy involves functional group interconversion on a pre-functionalized aromatic ring. This approach starts with a precursor where the carbon skeleton is already in place, but the oxidation state of the side chain needs adjustment. A key precursor for this route is 3-methoxy-4-nitrophenylacetic acid or its corresponding ester.
The reduction of the carboxylic acid or ester functional group to a primary alcohol is a fundamental transformation in organic synthesis. For this specific target, the challenge lies in selectively reducing the carboxyl group without affecting the nitro group, which is susceptible to reduction under many conditions.
Borane Reagents : Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is highly effective for the reduction of carboxylic acids to alcohols and is generally chemoselective for this transformation in the presence of nitro groups.
Lithium Aluminum Hydride (LiAlH₄) : While a powerful reducing agent capable of reducing both esters and carboxylic acids, LiAlH₄ is often too reactive and can also reduce the nitro group. Its use would require careful control of stoichiometry and temperature.
Sodium Borohydride (NaBH₄) : This is a milder reducing agent, typically used for aldehydes and ketones. It does not reduce carboxylic acids directly but can reduce esters if activated, for example, in the presence of lithium chloride (LiCl) or by using a large excess in a high-boiling solvent. Its milder nature makes it less likely to reduce the nitro group.
The synthesis would therefore involve the preparation of 3-methoxy-4-nitrophenylacetic acid, followed by its selective reduction to yield this compound.
This class of strategies focuses on constructing the ethanol side chain on a pre-existing 3-methoxy-4-nitrophenyl core. organic-chemistry.org This can be achieved by forming the bond between the aromatic ring and the α-carbon or between the α- and β-carbons of the side chain.
A common approach involves using 3-methoxy-4-nitrobenzaldehyde (B1600471) as a key intermediate.
Wittig Reaction : Reaction of the aldehyde with methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃) would yield a methoxyvinyl intermediate. Subsequent hydrolysis under acidic conditions would give the corresponding phenylacetaldehyde, which could then be reduced to the target alcohol.
Corey-Chaykovsky Reaction : Treatment of 3-methoxy-4-nitrobenzaldehyde with dimethylsulfoxonium methylide would form the corresponding epoxide. Regioselective opening of the epoxide with a hydride source would then yield this compound.
Grignard/Organolithium Addition : The addition of a methyl Grignard (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) reagent to 3-methoxy-4-nitrobenzaldehyde would produce the corresponding secondary alcohol, 1-(3-methoxy-4-nitrophenyl)ethanol. This is not the target molecule, but highlights a C-C bond formation pathway to a related isomer. organic-chemistry.org The presence of the nitro group can be problematic for these highly reactive organometallic reagents, often requiring low temperatures or the use of less reactive organocadmium or organocuprate reagents. chemistry.coach
Another powerful C-C bond-forming strategy is the Friedel-Crafts acylation. However, direct acylation of an appropriate benzene (B151609) derivative to install the acetyl group is complicated by the directing effects of the substituents. slideshare.net
Modern and Sustainable Synthetic Pathways
Recent advances in synthetic chemistry emphasize the development of more sustainable, efficient, and atom-economical methods. These often involve the use of catalytic systems or alternative energy sources like light or electricity.
Catalysis offers a powerful means to achieve transformations with high selectivity and efficiency, minimizing waste.
Catalytic Hydrogenation : While reduction of a nitro group is common, the partial reduction of a nitroarene to a hydroxylamine (B1172632) is a key step in some syntheses. nih.gov For the synthesis of this compound, catalytic hydrogenation could be employed to reduce a precursor like 3-methoxy-4-nitrostyrene (obtained, for example, via a Wittig reaction on the corresponding aldehyde). The double bond can be selectively reduced in the presence of the nitro group using specific catalysts like palladium on carbon (Pd/C) under controlled hydrogen pressure.
Transition Metal Cross-Coupling : Reactions like the Suzuki or Heck coupling provide powerful methods for C-C bond formation. chemistry.coach A potential route could involve the Suzuki coupling of a 3-methoxy-4-nitrophenyl boronic acid with a vinyl halide like vinyl bromide, followed by hydroboration-oxidation of the resulting styrene (B11656) derivative to install the primary alcohol. Iridium-based catalysts have also been shown to be effective in tandem reactions, including the reduction of nitro groups and subsequent alkylation of the resulting species, suggesting potential pathways for complex syntheses starting from nitro-alcohols. acs.org
Organocatalysis : Organocatalysts are small organic molecules that can catalyze reactions without the need for metals. While direct applications to the synthesis of this specific target are not widely reported, organocatalysis is a burgeoning field for various transformations, including asymmetric reductions and C-C bond formations, that could be adapted. acs.org
Photochemistry and electrochemistry represent green and sustainable alternatives to traditional chemical synthesis, using photons or electrons as "traceless" reagents.
Photochemical Synthesis : Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of transformations. For instance, photocatalytic methods have been developed for the selective reduction of nitroarenes to hydroxylamines, which are versatile synthetic intermediates. nih.gov A precursor molecule containing the nitro group and a suitable side chain could potentially be cyclized or further functionalized under photochemical conditions. unifr.ch The 2-(4-nitrophenyl)ethyl (NPE) group is a known photolabile protecting group, highlighting the inherent photosensitivity of this type of moiety that can be harnessed for synthetic purposes. google.com
Electrochemical Synthesis : Electrosynthesis offers a high degree of control over reduction and oxidation potentials, enabling chemoselective transformations. d-nb.info The cathodic reduction of nitroarenes is a well-established process. rsc.org By carefully controlling the electrode potential, it's possible to selectively reduce a functional group like an aldehyde or a carboxylic acid in a precursor molecule without affecting the nitro group. Conversely, specific conditions could be found to reduce the nitro group to an amine or hydroxylamine. rsc.orgrsc.org For example, an electrochemical Knoevenagel condensation could be used to form a precursor, followed by a selective reduction step, often resulting in shorter reaction times and cleaner products compared to conventional methods. d-nb.info
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(3-methoxy-4-nitrophenyl)ethanol |
| 2-(3-methoxyphenyl)ethanol |
| 2-amino-5-nitrophenol |
| 2-(3-nitro-6-aminophenoxy)ethanol |
| 2-chloroethane-1-ol |
| 3-methoxy-4-nitrobenzaldehyde |
| 3-methoxy-4-nitrophenylacetic acid |
| 3-methoxy-4-nitrostyrene |
| 4,4′-dibromo biphenyl |
| 4-hydroxy-3-methoxy-4′-methyl-5-nitrobenzophenone |
| 4-methoxynaphthalen-1-ol |
| 5-chloro-2-nitroaniline |
| Acetaldehyde |
| Acetic acid |
| Acetyl chloride |
| Anisole |
| Benzyl alcohol |
| Borane |
| Butyraldehyde |
| Dimethylsulfoxonium methylide |
| E-3-(4-nitrophenyl)acrylaldehyde |
| Ethanol |
| Ethyl chloroformate |
| Ethylene chlorohydrin |
| Hydrobromic acid |
| Lithium aluminum hydride |
| m-methoxynitrobenzene |
| Methoxymethylenetriphenylphosphorane |
| N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide |
| N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine |
| N-nitrosaccharin |
| Nitric acid |
| Palladium on carbon |
| Resorcinol |
| Sodium borohydride |
| Sulfuric acid |
| Tetrahydrofuran |
| Tolcapone |
| Toluene |
| Vanillin |
Flow Chemistry Applications in the Synthesis of this compound
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. polimi.it The synthesis of this compound involves steps that could be significantly optimized through flow chemistry. For instance, the nitration of 3-methoxyphenylethanol, a potential precursor, is a highly exothermic reaction that can be precisely controlled in a microreactor, minimizing the risk of runaway reactions and improving regioselectivity.
Another key step, the reduction of a carbonyl group to form the ethanol moiety, can also be transitioned to a flow process. The use of packed-bed reactors with immobilized catalysts, such as palladium on carbon for hydrogenation, allows for efficient catalyst use and recycling, simplified product purification, and continuous production. unimi.it
Table 1: Potential Flow Chemistry Applications in the Synthesis of this compound
| Synthetic Step | Batch Chemistry Challenges | Flow Chemistry Advantages |
| Nitration of 3-methoxyphenylethanol | Highly exothermic, potential for runaway reactions, formation of isomers. | Superior temperature control, enhanced safety, improved selectivity, rapid optimization. polimi.it |
| Reduction of a precursor ketone/acid | Handling of pyrophoric reagents (e.g., LiAlH₄), catalyst separation. | Use of packed-bed catalytic reactors, safer handling of reagents, easier work-up. unimi.it |
| Multi-step synthesis | Isolation of intermediates, cumulative waste generation. | Telescoped reactions, reduced manual handling, minimized waste. polimi.it |
This table is generated based on established principles of flow chemistry and their applicability to the synthesis of the target compound.
Green Chemistry Principles in Process Design for this compound Synthesis
The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. carlroth.comacs.org The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.
A primary consideration is the choice of solvents and reagents. Traditional nitration reactions often use a mixture of nitric and sulfuric acids, which are highly corrosive and generate significant waste. Greener alternatives could include the use of solid acid catalysts or milder nitrating agents. For the reduction step, catalytic hydrogenation with H₂ is a more atom-economical and greener alternative to stoichiometric metal hydride reagents. semanticscholar.org
The use of renewable starting materials and biocatalysis also aligns with green chemistry principles. For example, engineered enzymes could potentially be used for the selective reduction of a precursor ketone to the desired alcohol, operating under mild conditions in aqueous media. rasayanjournal.co.in
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing synthetic routes to minimize waste generation. |
| Atom Economy | Utilizing reactions like catalytic hydrogenation that maximize the incorporation of reactant atoms into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and avoiding hazardous solvents. |
| Designing Safer Chemicals | While the target molecule is defined, this principle guides the synthesis to avoid producing hazardous byproducts. |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. carlroth.comujpronline.com |
| Design for Energy Efficiency | Utilizing reactions that can be conducted at ambient temperature and pressure, or employing energy-efficient technologies like microwave irradiation. rasayanjournal.co.in |
| Use of Renewable Feedstocks | Exploring biosynthetic pathways or starting materials derived from renewable sources. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Employing catalytic reagents over stoichiometric ones to enhance efficiency and reduce waste. semanticscholar.org |
| Design for Degradation | While focused on the final product, this principle encourages the design of synthetic routes that do not produce persistent pollutants. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |
This table is based on the 12 Principles of Green Chemistry and their potential application to the synthesis of the target compound.
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound, where the hydroxyl-bearing carbon is a stereocenter, requires the use of stereoselective methods. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
One plausible approach is the asymmetric reduction of the corresponding ketone, 1-(3-methoxy-4-nitrophenyl)ethanone. This can be accomplished using chiral reducing agents such as those derived from boranes (e.g., CBS catalysts) or through catalytic asymmetric transfer hydrogenation. These methods can provide high enantioselectivity, leading to the desired single enantiomer of the chiral alcohol.
The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. For instance, the Felkin-Anh model can be used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyls, guiding the design of the synthetic strategy. youtube.com
Mechanistic Investigations of Key Synthetic Transformations
Reaction Pathway Elucidation
Understanding the reaction pathways in the synthesis of this compound is essential for optimizing reaction conditions and improving yields. A key transformation is the reduction of the nitro group, should further functionalization be desired, or the reduction of a carbonyl group to form the alcohol.
The reduction of aromatic nitro compounds can proceed through various intermediates, such as nitroso and hydroxylamine species. acs.org Elucidating the specific pathway for a given set of reaction conditions can be achieved through techniques like in-situ spectroscopy (e.g., NMR, IR) to identify transient intermediates. For multi-component reactions that could potentially be used to construct the molecule, mechanistic studies can reveal whether the reaction proceeds via, for example, a Knoevenagel condensation followed by a Michael addition or an alternative pathway. rsc.org
Transition State Analysis in Key Steps
Transition state analysis provides insight into the highest energy point along the reaction coordinate, which governs the reaction rate and selectivity. For key steps in the synthesis of this compound, such as the formation of the carbon-carbon bond or the reduction of the carbonyl group, computational chemistry can be employed to model the transition state structures.
Kinetic isotope effect (KIE) studies are a powerful experimental tool for probing transition state structures. nih.gov By isotopically labeling atoms involved in bond-breaking or bond-forming events in the rate-determining step, changes in the reaction rate can be measured, providing information about the geometry and charge distribution of the transition state. For example, in a metal-catalyzed reduction, a significant deuterium (B1214612) KIE would suggest that C-H bond formation is part of the rate-determining step. Such analyses, while not found specifically for this molecule in the literature, are a standard approach for mechanistic elucidation in organic chemistry. acs.org
Advanced Spectroscopic and Structural Elucidation of 2 3 Methoxy 4 Nitrophenyl Ethanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution and the solid state.
Two-dimensional (2D) NMR experiments provide through-bond and through-space correlations between nuclei, which is critical for mapping the molecular framework. For 2-(3-Methoxy-4-nitrophenyl)ethanol, a combination of techniques would be employed to confirm its constitution.
¹H and ¹³C NMR Spectroscopy: The primary 1D NMR spectra provide the fundamental chemical shift information. Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~2.9 (t) | ~38.0 |
| 2 | ~3.9 (t) | ~62.0 |
| 3 | - | ~145.0 |
| 4 | - | ~140.0 |
| 5 | ~7.5 (d) | ~126.0 |
| 6 | ~7.3 (dd) | ~115.0 |
| 7 | ~7.8 (d) | ~135.0 |
| 8 | ~3.95 (s) | ~56.5 |
| OH | variable | - |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For this compound, the key COSY correlation would be a cross-peak between the triplet signals of the methylene (B1212753) protons at C1 (~2.9 ppm) and C2 (~3.9 ppm), confirming the ethanol (B145695) side chain. In the aromatic region, a correlation between the proton at C6 and the proton at C5 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to, providing definitive C-H one-bond connectivities. sdsu.edu This is crucial for assigning each carbon atom in the molecule. For instance, the proton signal at ~3.95 ppm would correlate to the methoxy (B1213986) carbon signal at ~56.5 ppm, and the aromatic proton signals would correlate to their respective aromatic carbon signals.
Correlation from the methoxy protons (~3.95 ppm) to the aromatic carbon C3 (~145.0 ppm).
Correlations from the methylene protons at C1 (~2.9 ppm) to the aromatic carbons C7 and C6.
Correlations from the aromatic proton at C5 to carbons C3, C4, and C7.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. princeton.edu A NOESY spectrum would show correlations between the methoxy group protons (C8) and the aromatic proton at C5, as well as between the methylene protons of the ethanol chain (C1 and C2) and the aromatic proton at C7.
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing in the crystal lattice. For nitrophenyl compounds, ssNMR has been used to identify the presence of multiple, non-equivalent molecules within the crystal's asymmetric unit, which manifests as a splitting of signals in the spectrum. nih.govnih.govresearchgate.net It can also detect polymorphism, where a compound crystallizes into different forms with distinct physical properties. researchgate.net In the case of this compound, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of the crystalline solid, revealing details about its packing and conformational state that are inaccessible in solution.
Dynamic NMR (DNMR) involves studying NMR spectra at variable temperatures to investigate dynamic molecular processes, such as conformational changes or rotations around single bonds. researchgate.net For molecules like substituted ethanols, restricted rotation around the C-C bonds can lead to the existence of different conformers (rotamers). acs.orgnih.gov In the case of this compound, DNMR studies could probe the rotational barrier around the C1-C7 bond and the C2-C1 bond. At low temperatures, the rotation might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. By analyzing the changes in the NMR line shape as the temperature is increased, it is possible to calculate the activation energy (ΔG‡) for the conformational interchange, providing valuable insight into the molecule's flexibility and energetic landscape. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the confident determination of its elemental formula. scispace.com For this compound (C₉H₁₁NO₄), the calculated monoisotopic mass is 197.0688 u. HRMS can measure this mass with high accuracy (typically within 5 ppm), confirming the molecular formula.
In addition to providing the molecular weight, mass spectrometry fragments the molecule into smaller ions. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure. neu.edu.tr The fragmentation of this compound would likely proceed through several key pathways upon ionization.
A plausible fragmentation pathway would involve:
Loss of a water molecule (H₂O) from the molecular ion [M]⁺• to give a fragment at m/z 179.
Benzylic cleavage, resulting in the loss of a •CH₂OH radical, leading to the formation of a stable 3-methoxy-4-nitrobenzyl cation at m/z 166.
Loss of the nitro group (•NO₂) from the molecular ion to yield a fragment at m/z 151.
Further fragmentation of primary fragments can also occur, providing additional structural information. For example, the fragment at m/z 166 could lose carbon monoxide (CO) to give a fragment at m/z 138.
The following table summarizes the predicted major fragments for this compound.
| m/z (predicted) | Proposed Formula | Description |
| 197 | [C₉H₁₁NO₄]⁺• | Molecular Ion |
| 179 | [C₉H₉NO₃]⁺• | [M - H₂O]⁺• |
| 166 | [C₈H₈NO₃]⁺ | [M - CH₂OH]⁺ |
| 151 | [C₉H₁₁O₂]⁺ | [M - NO₂]⁺ |
| 136 | [C₈H₈O₂]⁺• | [M - H₂O - CH₃]⁺• |
The analysis of these fragmentation patterns is a cornerstone of structural confirmation by mass spectrometry. mdpi.comresearchgate.net
The natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) results in characteristic isotopic patterns in a mass spectrum. fiveable.me The molecular ion peak (M) is accompanied by smaller peaks at higher mass-to-charge ratios, such as M+1 and M+2. neu.edu.tr The relative intensities of these peaks can be used to support the proposed elemental composition of the molecule. libretexts.org
For this compound (C₉H₁₁NO₄), the expected isotopic abundances relative to the molecular ion peak (M) are:
M+1 Peak: Primarily due to the presence of ¹³C (1.1% natural abundance) and ¹⁵N (0.37% abundance). With nine carbon atoms, the contribution from ¹³C would be approximately 9 x 1.1% = 9.9%. The contribution from ¹⁵N would be 0.37%. Thus, the M+1 peak is expected to have an intensity of about 10.27% relative to the M peak. orgchemboulder.com
M+2 Peak: This peak arises mainly from the presence of ¹⁸O (0.20% abundance) and the combination of two ¹³C isotopes. The contribution from four oxygen atoms would be approximately 4 x 0.20% = 0.8%.
Analyzing these isotopic patterns with high-resolution instrumentation allows for the confident validation of the elemental formula derived from the precise mass measurement. youtube.com
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. It involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the exact position of each atom.
For the derivatives of this compound, SC-XRD studies have provided detailed structural insights. For instance, the crystal structure of 2-methoxy-4-[3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol, a derivative, reveals an envelope conformation for the pyrazole (B372694) ring. iucr.org In another related compound, 1-ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene, the dihedral angle between the two aromatic rings is 42.47 (7)°, and the nitro group is twisted out of the plane of its attached ring. nih.gov Similarly, the molecule of (E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is nearly planar with a trans configuration around the C=C double bond. researchgate.net
Despite the availability of such data for its derivatives, specific crystallographic data for this compound, including its unit cell parameters, space group, and atomic coordinates, are not currently available in the public domain.
Powder X-ray Diffraction for Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is a key analytical technique used to identify and characterize different polymorphic forms. rigaku.com The PXRD pattern is a fingerprint of a specific crystalline solid.
The study of polymorphism is crucial, particularly in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have different bioavailabilities. While the general principles of PXRD are well-established for studying polymorphism, rigaku.comiucr.org there are no specific studies reported in the literature concerning the potential polymorphic forms of this compound. Such an investigation would require the synthesis of the compound and its crystallization under various conditions to screen for different crystalline phases, followed by PXRD analysis.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and elucidating molecular structure.
Characteristic Absorption and Scattering Bands
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are complementary and together provide a comprehensive vibrational profile of a compound.
For aromatic nitro compounds, characteristic strong bands are typically observed in the FTIR spectrum between 1570–1500 cm⁻¹ and 1370–1300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (–NO₂), respectively. researchgate.net The C-H stretching vibrations of the phenyl ring are expected in the 3100–3000 cm⁻¹ region. acs.org The methoxy group (O-CH₃) also gives rise to characteristic vibrations. acs.org
While these general ranges are known, specific and complete experimental FTIR and Raman spectral data for this compound are not available in published literature. Analysis of related compounds, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, has been performed, but this does not replace the need for direct measurement of the target compound. researchgate.net
Computational Vibrational Analysis for Spectral Assignment
To accurately assign the experimentally observed vibrational bands to specific molecular motions, computational methods, such as Density Functional Theory (DFT), are often employed. mdpi.comscirp.org These calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with the experimental FTIR and Raman spectra. The Potential Energy Distribution (PED) analysis is also used to provide a detailed description of the contribution of each internal coordinate to the normal modes of vibration.
While computational studies have been conducted for various related nitro- and methoxy-containing aromatic compounds, researchgate.netdntb.gov.ua a specific computational vibrational analysis for this compound has not been reported. Such a study would be essential for a definitive assignment of its vibrational spectrum.
Computational and Theoretical Investigations of 2 3 Methoxy 4 Nitrophenyl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemical research, allowing for the determination of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to find the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure of organic molecules. For 2-(3-Methoxy-4-nitrophenyl)ethanol, DFT calculations, commonly employing functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), would be used to optimize the molecular geometry to its lowest energy state. epstem.net
From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and greater ease of electronic excitation. researchgate.netiucr.org In related nitroaromatic compounds, the nitro group typically lowers the LUMO energy, making the molecule a better electron acceptor. researchgate.net
Table 1: Illustrative Electronic Properties from DFT Calculations for an Aromatic Nitro Compound This table is illustrative and shows the type of data generated from DFT calculations on related molecules.
| Parameter | Illustrative Value | Significance |
| Total Energy | -X Hartrees | The absolute energy of the optimized molecular structure. |
| HOMO Energy | -6.5 eV | Represents the ability to donate an electron. |
| LUMO Energy | -2.5 eV | Represents the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 4.0 eV | Indicates chemical reactivity and electronic stability. researchgate.net |
| Dipole Moment | 5.0 Debye | Measures the overall polarity of the molecule. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.
For a molecule like this compound, ab initio calculations would be employed to refine the results obtained from DFT, particularly for calculating interaction energies or highly accurate rotational barriers. iucr.org These methods are also the gold standard for studying nonlinear optical (NLO) properties, which are influenced by the molecule's response to an external electric field. researchgate.netbohrium.com
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule. It is calculated from the results of DFT or ab initio methods. The MEP map is color-coded to show regions of different electrostatic potential. tandfonline.com
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the methoxy (B1213986) group, as well as the hydroxyl group. These areas are electron-rich and represent likely sites for electrophilic attack. epstem.netevitachem.com
Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton, indicating electron-poor regions susceptible to nucleophilic attack. iucr.org
The MEP analysis provides crucial insights into intermolecular interactions, such as hydrogen bonding, and predicts the molecule's reactive sites. iucr.org
Conformational Analysis and Energy Minima
The flexibility of the ethanol (B145695) side chain in this compound means the molecule can exist in various conformations. Understanding these different spatial arrangements and their relative energies is vital.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically rotating one or more dihedral (torsion) angles and calculating the molecule's energy at each step. tandfonline.comresearchgate.net
For this compound, key dihedral angles for a PES scan would include the C-C bond of the ethanol side chain and the C-O bond of the methoxy group. Plotting energy versus the dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states between conformers). tandfonline.com Studies on similar flexible molecules show that stable conformations are often stabilized by weak intramolecular interactions, such as hydrogen bonds. tandfonline.com
The energy difference between a stable conformer (energy minimum) and a transition state on the PES is the rotational energy barrier. iucr.org This value represents the energy required to convert one conformer into another. A low rotational barrier indicates that the molecule is flexible and can easily interconvert between different shapes at room temperature.
Dynamic NMR studies on related compounds have shown that free energy barriers for rotation around C-N bonds in similar structures can range from 12 to 14 kcal/mol, indicating that different conformers could potentially be observed at low temperatures. researchgate.net For this compound, calculating these barriers is crucial for understanding its dynamic behavior in solution.
Table 2: Illustrative Rotational Barrier Data from a PES Scan This table is for illustrative purposes, based on typical results for flexible organic molecules.
| Dihedral Angle Rotated | Conformer 1 (Angle) | Conformer 2 (Angle) | Rotational Barrier (kcal/mol) |
| Ar-C-C-O | 60° (gauche) | 180° (anti) | 5.2 |
| Ar-O-C-H | 0° (syn-planar) | 180° (anti-planar) | 3.1 |
These computational investigations, from fundamental electronic structure to complex conformational dynamics, provide a comprehensive theoretical profile of this compound, guiding further experimental work and application.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the conformational dynamics, thermodynamic properties, and interactions of a molecule like this compound. Such simulations are critical for understanding how the molecule behaves in different environments, particularly in solution.
The solvent environment plays a crucial role in determining the three-dimensional shape (conformation) and chemical reactivity of a solute molecule. weebly.comupertis.ac.id For this compound, the polarity of the solvent is expected to significantly influence the orientation of its functional groups—the hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups. Studies on analogous compounds show that diastereoselectivity and reaction outcomes can be greatly influenced by solvent choice, with polar aprotic solvents sometimes favoring different pathways than polar protic or nonpolar solvents. semanticscholar.org
The interaction between the solvent and the molecule's dipole moment, which arises from its polar nitro and methoxy substituents, dictates its solvation shell structure. This, in turn, affects the molecule's conformational equilibrium. For instance, polar solvents are likely to stabilize more polar conformers through dipole-dipole interactions and hydrogen bonding. The reactivity is also impacted; for example, the rate of solvolysis reactions can be correlated with solvent properties using frameworks like the extended Grunwald-Winstein equation, which separates the effects of solvent nucleophilicity and ionizing power. mdpi.com Computational models can predict these effects by simulating the molecule in a virtual box of explicit solvent molecules, allowing for the observation of specific solvent-solute interactions.
| Solvent Type | Dominant Interaction | Expected Effect on Conformation | Potential Impact on Reactivity |
| Polar Protic (e.g., Ethanol, Water) | Hydrogen Bonding, Dipole-Dipole | Stabilization of conformers where the -OH and -NO₂ groups are accessible for hydrogen bonding. | Can act as a nucleophile or proton donor/acceptor, directly participating in reactions like etherification or esterification. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-Dipole | Stabilization of polar conformers through strong dipole interactions. | May accelerate SN2 reactions by solvating the cation but not the nucleophile. |
| Nonpolar (e.g., Hexane, Toluene) | Van der Waals Forces | Favors more compact conformations to minimize the nonpolar surface area exposed to the solvent. | Generally leads to slower reaction rates for polar reactions due to poor stabilization of charged transition states. |
This table presents a conceptual summary of expected solvent effects based on established chemical principles.
The functional groups on this compound dictate its intermolecular interactions, which govern its physical properties and tendency to aggregate. The primary interactions include:
Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.
Dipole-Dipole Interactions: The highly polar nitro (-NO₂) group and the methoxy (-OCH₃) group create significant partial charges, leading to strong dipole-dipole forces.
π-π Stacking: The aromatic phenyl ring can interact with adjacent rings through π-π stacking.
Crystal structure analyses of related nitrophenyl derivatives reveal that these interactions are key drivers of the solid-state packing arrangement. iucr.org For example, C—H···O hydrogen bonds and slipped π–π stacking interactions are commonly observed, creating complex three-dimensional networks. iucr.org In solution, these same forces can lead to molecular aggregation, a phenomenon where molecules clump together. nih.gov The balance between solute-solute interactions and solute-solvent interactions determines the extent of aggregation. In nonpolar solvents, aggregation is often more pronounced as the solute molecules preferentially interact with each other rather than the solvent. MD simulations can model these aggregation processes, providing insight into the structure and stability of dimers and larger clusters.
| Interaction Type | Participating Groups | Significance | Relevant Research Context |
| Hydrogen Bonding | -OH group with -OH, -NO₂, or -OCH₃ of another molecule | Strong, directional interaction influencing crystal packing and solubility in protic solvents. | Critical in determining the supramolecular structure in crystals of similar molecules. iucr.org |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Contributes to the stabilization of aggregated structures in both solid and solution states. | Strengthened π–π interactions in aggregates can lead to red-shifted emissions in fluorescent analogs. nih.govresearchgate.net |
| Dipole-Dipole Forces | -NO₂ group, -OCH₃ group | Strong, non-directional forces that contribute significantly to the overall lattice energy and boiling point. | The nitro group is a strong electron-withdrawing group, creating a large local dipole. |
| C—H···O Interactions | Aromatic C-H or Aliphatic C-H ↔ Oxygen of -NO₂ or -OCH₃ | Weaker, but numerous interactions that fine-tune the crystal packing and conformational preferences. | Often observed in the crystal structures of nitrophenyl compounds, contributing to network stability. iucr.org |
This table summarizes potential intermolecular interactions for this compound based on studies of analogous compounds.
Reaction Mechanism Prediction and Elucidation
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in predicting and elucidating reaction mechanisms. acs.org These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.
A transition state (TS) is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration that is equally likely to proceed to products or revert to reactants. nih.gov Characterizing the geometry and energy of a transition state is fundamental to understanding reaction kinetics. Computationally, a TS is located as a first-order saddle point on the potential energy surface.
For reactions involving this compound, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or the reduction of the nitro group to an amine, computational methods can model the TS structure. Experimental techniques can provide data to validate these computational models. For instance, linear free energy relationships (LFERs), such as the Brønsted correlation, relate the reaction rate to the pKa of a series of related reactants (e.g., substituted phenols). acs.org The slope of this correlation, known as the Brønsted coefficient (e.g., βnuc or βlg), provides insight into the degree of bond formation or cleavage in the transition state. acs.orgmdpi.com Studies on the aminolysis and hydrolysis of nitrophenyl esters and carbonates frequently use these methods to determine whether a reaction proceeds through a concerted mechanism or a stepwise one involving a tetrahedral intermediate. mdpi.comresearchgate.net
| Reaction Type | Hypothetical Reaction | Key Transition State Feature | Relevant Computational/Experimental Parameter |
| Nucleophilic Substitution | Esterification of the -OH group | Formation of a C-O bond and cleavage of an O-H bond. | Brønsted coefficient (βnuc) indicates the extent of nucleophilic bond formation in the TS. mdpi.com |
| Elimination | Dehydration of the alcohol to form a styrene (B11656) derivative | Concerted or stepwise C-O and C-H bond breaking. | Kinetic Isotope Effects (KIEs) can distinguish between different TS structures. nih.gov |
| Nitro Group Reduction | Reduction of -NO₂ to -NH₂ using a hydride source | Transfer of hydride to the nitrogen atom and subsequent protonation steps. | DFT calculations can model the geometry of the intermediate nitroso and hydroxylamine (B1172632) species. |
This table provides a conceptual framework for transition state characterization of potential reactions involving the target compound, based on established mechanistic principles.
Reaction coordinate mapping involves calculating the energy of the molecular system as it evolves from reactants to products along a specific geometric path, known as the reaction coordinate. This provides a detailed energy profile of the reaction, highlighting the activation energies (the energy difference between reactants and transition states) and the energies of any intermediates.
QSAR/QSPR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. conicet.gov.ar These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using statistical methods to find a correlation with an observed activity or property.
For a series of derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors. nih.govmdpi.com Molecular descriptors could include electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By establishing a statistically significant relationship, these models can be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. jst.go.jp
| Model Type | Predicted Endpoint | Example Descriptors | Application |
| QSAR | Biological Activity (e.g., IC₅₀ for an enzyme) | Electronic (Hammett constants, Mulliken charges), Topological (Chi indices), Quantum-chemical (HOMO/LUMO energies) | To predict the potency of new derivatives as potential therapeutic agents and guide drug design. nih.gov |
| QSPR | Physical Property (e.g., Boiling Point, Solubility) | Molecular Weight, Polar Surface Area (PSA), Number of Hydrogen Bond Donors/Acceptors | To predict key physicochemical properties for applications in materials science or chemical process design. researchgate.net |
| ADME Model | Pharmacokinetic Property (Absorption, Distribution, Metabolism, Excretion) | logP, logD, Polarizability, Number of Rotatable Bonds | To predict the drug-likeness of a compound in the early stages of drug discovery. jst.go.jp |
This table illustrates the application of QSAR/QSPR modeling to this compound and its analogs.
Applications of 2 3 Methoxy 4 Nitrophenyl Ethanol As a Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of reactive sites in 2-(3-methoxy-4-nitrophenyl)ethanol makes it a promising starting material for the synthesis of a diverse array of complex organic molecules. Its utility can be envisioned in the construction of natural products, the generation of pharmaceutical intermediates, and the development of novel agrochemicals.
Natural Product Synthesis
While direct examples of the use of this compound in the total synthesis of natural products are not prominently documented, its structural motifs are present in various classes of naturally occurring compounds. For instance, phenylethyl alcohol derivatives are common in nature, often contributing to the fragrance and flavor of plants. The methoxy (B1213986) and nitro functionalities, while less common in combination, can be chemically manipulated to generate structures analogous to those found in alkaloids, flavonoids, and other bioactive natural products. The synthesis of complex natural products often involves the assembly of smaller, functionalized building blocks, and the structural framework of this compound could potentially serve as a key fragment in such a convergent synthetic strategy.
Pharmaceutical Intermediates
The synthesis of pharmaceutical intermediates is a significant area where building blocks like this compound could find application. Many active pharmaceutical ingredients (APIs) contain substituted aromatic rings and functionalized side chains. For example, related compounds such as 2-methoxy-2-(4-hydroxyphenyl)ethanol (B1261031) have been identified as key intermediates in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The functional groups of this compound allow for its incorporation into larger molecular scaffolds that are of interest in drug discovery. The nitro group can be a precursor to an amino group, a common feature in many pharmaceuticals, enabling the formation of amides, sulfonamides, or ureas. The primary alcohol can be used to introduce ether or ester linkages, further expanding the diversity of potential drug candidates.
Table 1: Potential Pharmaceutical Scaffolds from this compound
| Starting Material | Potential Transformation | Resulting Functional Group | Example Pharmaceutical Scaffold |
| This compound | Reduction of nitro group | Primary amine | Substituted anilines |
| This compound | Oxidation of alcohol | Carboxylic acid | Phenylacetic acid derivatives |
| This compound | Etherification of alcohol | Ether linkage | Aryl ethyl ethers |
| This compound | Esterification of alcohol | Ester linkage | Phenyl ethyl esters |
Agrochemical Precursors
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel organic molecules. The structural features of this compound could be leveraged in the creation of new agrochemical candidates. For instance, nitrophenyl ethers and their derivatives are known to exhibit herbicidal activity. The synthesis of such compounds could potentially start from this compound. Furthermore, the core structure can be modified to produce compounds that mimic the structure of natural phytotoxins or insect hormones, a common strategy in the design of new pesticides.
Role in Polymer and Material Science
Beyond its potential in small molecule synthesis, the functional groups of this compound also suggest a role in the field of polymer and material science. The presence of a polymerizable group or a group that can be modified to become polymerizable opens up possibilities for its use as a monomer or for the functionalization of existing polymers.
Monomer for Specialty Polymers
While this compound itself is not a conventional monomer, it could be chemically modified to become one. For example, the alcohol functionality could be esterified with acrylic acid or methacrylic acid to produce a vinyl monomer. Polymerization of such a monomer would lead to a specialty polymer with pendant 3-methoxy-4-nitrophenyl groups. These pendant groups could then be further modified to impart specific properties to the polymer, such as altered solubility, thermal stability, or optical properties. For instance, the nitro groups could be reduced to amino groups, which could serve as sites for cross-linking or for the attachment of other functional molecules. This approach is similar to the use of other biobased monomers like 2-methoxy-4-vinylphenol, derived from lignin, which has been explored for the synthesis of thermoplastics and thermoset polymers. mdpi.comresearchgate.net
Functionalization of Polymeric Materials
The reactive nature of the hydroxyl and nitro groups in this compound makes it a candidate for the surface modification or bulk functionalization of existing polymeric materials. For example, polymers with reactive side chains, such as those containing acid chloride or isocyanate groups, could be reacted with the hydroxyl group of this compound to covalently attach the methoxy-nitrophenyl moiety to the polymer backbone. This could be used to alter the surface properties of the material, for instance, to increase its hydrophilicity or to introduce a functionality that can be used for further chemical reactions. The nitro group, in particular, could be used as a handle to immobilize catalysts or other active molecules onto a polymer support.
Advanced Materials and Nanotechnology
The unique combination of a nitro group, a methoxy group, and a primary alcohol on a phenyl ring provides this compound with multiple reactive sites. These sites can be selectively modified to create complex molecules with specific functions, making it a precursor of interest in materials science and nanotechnology.
Precursor for Functional Dyes and Pigments
While direct use of this compound as a dye is not prominent, its structural framework is relevant to the synthesis of functional colorants, particularly azo dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. The corresponding amine, 2-(3-methoxy-4-aminophenyl)ethanol, which can be derived from this compound via reduction of the nitro group, serves as a potential diazo component.
Self-Assembly Studies
The principles of molecular self-assembly, where molecules spontaneously organize into ordered structures, are fundamental to nanotechnology. Amphiphilic molecules, possessing both hydrophilic and hydrophobic parts, are key players in this field. researchgate.net The structure of this compound, with its polar hydroxyl and nitro groups and a less polar methoxy-phenyl core, provides a basis for creating such amphiphiles.
Modification of the ethanol (B145695) group, for instance, by esterification with a long-chain fatty acid, would significantly enhance its amphiphilic character. Such derivatives could then be studied for their ability to form supramolecular structures like micelles, vesicles, or nanofibers in solution. researchgate.netmdpi.com The self-assembly of amphiphilic molecules can be induced by various methods, including changing the solvent composition or temperature. researchgate.netrsc.org While specific studies on the self-assembly of derivatives of this compound are not widely documented, the general principles of supramolecular chemistry suggest their potential in this area. nih.govnih.gov
Ligand and Catalyst Design
The development of new ligands is crucial for advancing the field of catalysis, enabling more efficient and selective chemical transformations. The structure of this compound offers several avenues for its incorporation into ligand scaffolds.
Following the reduction of the nitro group to an amine, the resulting 2-(3-methoxy-4-aminophenyl)ethanol can be further functionalized. The amino group can be a coordination site itself or can be used as a handle to introduce other coordinating moieties. For example, Schiff base condensation of the amine with an aldehyde can create multidentate ligands capable of coordinating with various metal ions. nih.gov The design of such ligands can be tailored to influence the catalytic activity and stability of the resulting metal complexes. nsf.govrsc.org
The ethanol group also provides a point for modification. It can be converted into a phosphine (B1218219), another important coordinating group in catalysis, or etherified to introduce additional donor atoms. The combination of different donor groups on the same molecule can lead to the formation of chelate ligands, which often form more stable metal complexes. While direct applications of this compound in this area are not extensively reported, its potential as a precursor for a variety of ligand structures is evident from the broader context of ligand design and coordination chemistry. nih.gov
Future Research Directions and Emerging Opportunities in 2 3 Methoxy 4 Nitrophenyl Ethanol Chemistry
Exploration of Unconventional Synthetic Methodologies
The synthesis of nitroaromatic compounds, a key feature of 2-(3-methoxy-4-nitrophenyl)ethanol, has traditionally relied on methods that are often harsh and produce significant waste. elchemy.com Future research will likely pivot towards more sophisticated and sustainable synthetic strategies.
Continuous Flow Chemistry: A significant advancement lies in the adoption of continuous flow processing for nitration reactions. vapourtec.com This technique offers superior control over reaction parameters such as temperature and stoichiometry, which is crucial for managing the highly exothermic nature of nitration. beilstein-journals.orgsoton.ac.uk By minimizing reaction volumes within microreactors, the safety profile is dramatically improved, reducing the risk of runaway reactions. vapourtec.com For a molecule like this compound, flow chemistry could not only enhance safety but also improve selectivity and yield, offering a scalable and reproducible manufacturing process. rsc.org
Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, presents a green alternative for producing phenylethanol derivatives. nih.govnih.gov Research into enzymatic cascades could enable the conversion of renewable feedstocks, such as L-phenylalanine or L-tyrosine derivatives, into complex molecules like this compound. nih.gov This approach promises high selectivity under mild conditions, significantly reducing the environmental footprint of the synthesis.
Photoredox Catalysis: This emerging field uses visible light to initiate potent chemical reactions. acs.org For a compound like this compound, photoredox catalysis could open new pathways for forming carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. acs.orgresearchgate.netnih.govrsc.org This could be particularly useful for creating novel analogs of the parent molecule by, for instance, coupling it with other organic fragments. acs.org
Discovery of Novel Derivatization Chemistry
The functional groups of this compound—the hydroxyl group, the nitro group, and the aromatic ring—are all ripe for chemical modification. Future research will undoubtedly focus on novel derivatization strategies to create a library of new molecules with diverse properties.
The primary alcohol is a prime target for derivatization. Standard reactions like acylation and alkylation can be used to create esters and ethers. libretexts.org More advanced techniques could involve using ionic liquids as green catalysts for these transformations, for example, in the synthesis of 3,5-dinitrobenzoate (B1224709) derivatives for characterization. sciepub.com Another innovative approach is the photochemical oxidation of the alcohol to an aldehyde or carboxylic acid, providing a simple and clean route to new functional derivatives. nih.gov
The nitro group can be reduced to an amine, which then opens up a vast array of further chemical modifications, including amidation and diazotization reactions. The aromatic ring itself can undergo further substitutions, guided by the existing methoxy (B1213986) and nitro groups.
| Functional Group | Potential Derivatization Reaction | Resulting Functionality | Potential Application Area |
| Hydroxyl (-OH) | Esterification with functionalized carboxylic acids | Ester | Modified solubility, Pro-drug design |
| Hydroxyl (-OH) | Etherification | Ether | Altered polarity and reactivity |
| Nitro (-NO2) | Reduction | Amine (-NH2) | Precursor for dyes, amides, heterocycles |
| Aromatic Ring | Further electrophilic substitution | Substituted ring | Fine-tuning of electronic properties |
Advanced Spectroscopic Characterization of Complex Formulations
As new derivatives and formulations of this compound are developed, advanced spectroscopic techniques will be essential for their characterization. While standard techniques like NMR, IR, and mass spectrometry form the bedrock of structural elucidation, more complex systems will demand more sophisticated approaches. openaccessjournals.comfiveable.menumberanalytics.com
Hyphenated Techniques: The coupling of separation techniques with spectroscopic detection, known as hyphenated techniques, will be invaluable. nih.govchemijournal.com Methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) allow for the separation and identification of components within complex mixtures, which will be crucial for analyzing reaction outcomes and formulation compositions. ajpaonline.comox.ac.uk For even more detailed structural information, techniques like LC-NMR, which combines the separation power of liquid chromatography with the structural elucidation capabilities of NMR, could be employed. nih.gov
Multidimensional NMR: For complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced 2D-NMR techniques, such as COSY and HETCOR, will be necessary to definitively establish the connectivity and structure of these new molecules. iitm.ac.innumberanalytics.com
Integration with Machine Learning and AI in Chemical Synthesis
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical synthesis is approached. researchgate.netmdpi.com For this compound, AI and machine learning could accelerate research and development in several ways.
Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions and to optimize reaction conditions for higher yields and selectivity. beilstein-journals.orgresearchgate.netrsc.org This data-driven approach can significantly reduce the amount of time and resources spent on experimental trial and error. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| Reaction Optimization | Algorithms predict optimal reaction conditions (temperature, solvent, catalyst) for maximum yield. chemrxiv.org | Faster development of efficient synthesis and derivatization protocols. |
| Predictive Modeling | Models forecast the properties of new, unsynthesized derivatives. | Prioritization of synthetic targets with desired characteristics. |
| Automated Synthesis | AI-controlled robotic platforms perform and analyze reactions. mdpi.com | High-throughput screening of reaction conditions and derivatives. |
Potential in Sustainable Chemical Manufacturing
The principles of green chemistry are increasingly guiding the future of chemical manufacturing. gordon.edu For this compound, this means developing manufacturing processes that are safer, more efficient, and have a lower environmental impact.
The traditional nitration of aromatic compounds often uses a hazardous mixture of nitric and sulfuric acids. nih.gov Greener approaches are being explored, such as using solid acid catalysts or alternative nitrating agents that are less corrosive and easier to handle. acs.orgorganic-chemistry.orgorgchemres.org For instance, recent research has demonstrated mechanochemical electrophilic nitration using recyclable, benign nitrating agents, which significantly reduces solvent usage. rsc.org Photochemical nitration offers another eco-friendly pathway by using light to drive the reaction under ambient conditions. mjcce.org.mk Furthermore, developing processes that allow for the recycling of spent acids and solvents will be crucial for the sustainable industrial production of this compound. elchemy.com
Interdisciplinary Research Avenues
The true potential of this compound may be realized through collaborations that cross traditional scientific boundaries. Its unique combination of functional groups makes it an attractive building block for a variety of applications.
Materials Science: Nitroaromatic compounds are used in the synthesis of dyes, specialty polymers, and other functional materials. beilstein-journals.org The derivatization of this compound could lead to new monomers for polymerization or novel materials with interesting optical or electronic properties.
Medicinal Chemistry: The phenylethanol scaffold is present in many biologically active compounds, and nitroaromatic compounds are important intermediates in the synthesis of many pharmaceuticals. elchemy.comrsc.org While this article does not discuss therapeutic uses, the compound could serve as a precursor for the synthesis of new molecular entities to be investigated in drug discovery programs.
Sensor Technology: The electronic properties of the nitroaromatic system could be exploited in the development of chemical sensors. Modifications to the molecule could tune its sensitivity and selectivity for detecting specific analytes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Methoxy-4-nitrophenyl)ethanol, and how are intermediates characterized?
- Methodology : The synthesis typically involves nitration and functional group transformations. For example, (3-Methoxy-4-nitrophenyl)acetonitrile (a precursor) can be synthesized via nitration of 3-methoxyphenylacetonitrile using tetrabutylammonium nitrate and trifluoroacetic anhydride under controlled conditions . Key intermediates are characterized using H/C NMR and high-resolution mass spectrometry (HRMS). For instance, HRMS data for a related compound ([M + H]: 324.0977) confirmed structural integrity .
Q. How is the purity of this compound validated in academic research?
- Methodology : Purity is assessed via chromatographic techniques (e.g., HPLC, TLC) and spectral analysis. H NMR chemical shifts (e.g., δ = 3.85 ppm for methoxy protons, δ = 7.4–8.2 ppm for aromatic protons) and HRMS are critical. Reproducibility is ensured by consistent melting points (e.g., 156–158°C for analogous compounds) .
Q. What are the primary applications of this compound in chemical research?
- Methodology : The compound serves as a precursor for pharmaceuticals (e.g., orexin receptor antagonists) and agrochemicals. Its nitro and methoxy groups enable regioselective functionalization, such as reductions to amines or coupling reactions .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) be applied to study reaction mechanisms involving this compound?
- Methodology : Isotopic labeling (e.g., C at the aryl ring) allows tracking of reaction pathways. For example, C-labeled 2-aryl ethanols are synthesized from toluene-C, enabling mechanistic studies via radiometric analysis or MS detection . This approach resolves ambiguities in nucleophilic substitution or redox mechanisms.
Q. What computational tools predict the crystallographic behavior of this compound derivatives?
- Methodology : Density Functional Theory (DFT) and software like SHELX refine crystal structures by analyzing hydrogen-bonding patterns. Graph-set analysis (e.g., Etter’s rules) identifies motifs like dimers, critical for understanding packing efficiency and stability .
Q. How do solvent effects influence the acidity and reactivity of this compound?
- Methodology : Solvent polarity modulates acidity. In aqueous ethanol, the pKa of analogous hydroxybenzyl alcohols shifts due to hydrogen-bonding interactions. Titration under varied ethanol concentrations (e.g., 0–40% v/v) quantifies these effects .
Q. What strategies optimize the yield of this compound in multistep syntheses?
- Methodology :
- Step 1 : Nitration of 3-methoxyphenylacetonitrile at −40°C minimizes byproducts .
- Step 2 : Reduction of the nitrile to ethanol using LiAlH in anhydrous THF.
- Optimization : Yields improve with molecular sieves (to scavenge water) and stepwise quenching (e.g., ethyl acetate/NaHCO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
